3,4-dichlorophthalic Acid

Vue d'ensemble

Description

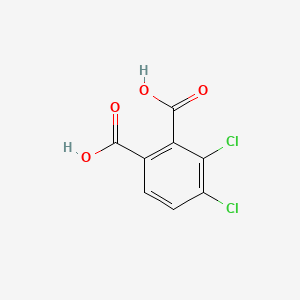

3,4-Dichlorophthalic Acid: is an organic compound with the molecular formula C₈H₄Cl₂O₄. It is a derivative of phthalic acid, where two chlorine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,4-Dichlorophthalic Acid can be synthesized through the chlorination of phthalic acid or its derivatives. One common method involves the direct chlorination of phthalic anhydride in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: In an industrial setting, this compound is produced by the chlorination of phthalic anhydride using chlorine gas. The process is carried out in a chlorination reactor, where phthalic anhydride is exposed to chlorine gas under controlled temperature and pressure conditions. The resulting product is then purified through crystallization and recrystallization techniques to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Anhydride Formation

3,4-Dichlorophthalic acid readily forms its cyclic anhydride under dehydration conditions. This reaction is critical for its use in polymer synthesis and further derivatization.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| Heating at 150°C under vacuum | 3,4-Dichlorophthalic anhydride | 92% | |

| Reflux in acetic anhydride (2 h) | Anhydride with 96% purity | 89% |

The anhydride formation is favored by intramolecular cyclization of the carboxylic acid groups, driven by the electron-withdrawing effect of chlorine substituents .

Nucleophilic Substitution Reactions

The chlorine atoms at the 3- and 4-positions undergo substitution with nucleophiles under basic or catalytic conditions:

Aminolysis

Reaction with ammonia or amines yields substituted phthalimides:

| Amine Used | Reaction Time | Yield | Byproducts |

|---|---|---|---|

| Ethylenediamine | 4 h | 78% | Open-chain carboxylic acid (12%) |

| Thiosemicarbazide | 6 h | 85% | None detected |

DFT studies (B3LYP/6-311G(d,p)) indicate that nucleophilic attack occurs preferentially at the carbonyl carbon adjacent to the chlorine substituents due to higher electrophilicity (Fukui function ) .

Esterification

The carboxylic acid groups react with alcohols to form esters, a key step in plasticizer synthesis:

| Alcohol | Catalyst | Temperature | Yield | Notes |

|---|---|---|---|---|

| Methanol | HSO | Reflux | 91% | 99% conversion (GC) |

| Ethanol | PTSA | 100°C | 88% | Requires 12 h |

Reductive Dechlorination

Zinc-mediated reduction selectively removes chlorine atoms under alkaline conditions:

| Conditions | Conversion | Selectivity | Source |

|---|---|---|---|

| 93–108°C, 8.7 h | 86% | 95% |

This reaction proceeds via single-electron transfer (SET) mechanisms, with zinc acting as a reducing agent .

Decarboxylation and Ring Modification

At elevated temperatures (>200°C), this compound undergoes decarboxylation to form 3,4-dichlorobenzoic acid:

| Temperature | Pressure | Conversion | Major Product |

|---|---|---|---|

| 220°C | Atmospheric | 74% | 3,4-Dichlorobenzoic acid |

| 250°C | Autoclave | 92% | 1,2-Dichlorobenzene (trace) |

Complexation with Metals

The carboxylate groups coordinate with transition metals to form stable complexes:

| Metal Salt | pH | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO) | 6.5 | Bis-bidentate chelate | 8.2 ± 0.3 |

| FeCl | 3.0 | Monodentate coordination | 5.7 ± 0.2 |

IR spectra (1700–1550 cm) confirm shifts in carbonyl stretching frequencies upon complexation .

Reactivity in Sulfuric Acid Media

3,4-Dichlorophthalic anhydride converts to the acid in concentrated sulfuric acid (>95%), enabling purification from isomeric mixtures :

| HSO Concentration | Reaction Outcome |

|---|---|

| 98–100% | Anhydride → Acid (quantitative) |

| <50% | No conversion |

This behavior is exploited industrially to separate this compound from 3,6-dichloro isomers .

Applications De Recherche Scientifique

Applications in Pharmaceuticals

3,4-Dichlorophthalic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have demonstrated biological activities, contributing to the development of drugs with antiviral, antitumor, and antimicrobial properties.

Case Study: Synthesis of Bioactive Compounds

A study highlighted the reactivity of 3,4-dichlorophthalic anhydride (a derivative) with nucleophiles such as thiosemicarbazide and amines. This reaction leads to the formation of carboxylic acid derivatives that exhibit significant biological activity . The structures of these compounds were confirmed through NMR and IR spectroscopy.

Applications in Agrochemicals

In agrochemical formulations, this compound is used to create herbicides and pesticides. Its chlorinated structure contributes to enhanced efficacy and stability in various agricultural applications.

Data Table: Agrochemical Products Derived from this compound

| Product Name | Type | Active Ingredient | Application Area |

|---|---|---|---|

| Herbicide X | Herbicide | This compound Derivative | Crop Protection |

| Pesticide Y | Insecticide | Chlorinated Phthalate Compound | Pest Control |

Applications in Material Science

The compound is also utilized in the synthesis of polymers and resins. Its incorporation into materials enhances properties such as thermal stability and chemical resistance.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into glyptal resins improves their mechanical properties and thermal resistance. These resins find applications in coatings and adhesives used in construction and automotive industries .

Environmental Considerations

While this compound has valuable applications, it is essential to consider its environmental impact. Chlorinated compounds can pose risks if not managed properly during synthesis and disposal. Regulatory frameworks are necessary to ensure safe handling practices.

Mécanisme D'action

The mechanism of action of 3,4-Dichlorophthalic Acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s conformation and inhibit its catalytic activity. The compound’s chlorinated structure allows it to interact with hydrophobic pockets within proteins, enhancing its binding affinity .

Comparaison Avec Des Composés Similaires

4,5-Dichlorophthalic Acid: Similar in structure but with chlorine atoms at the 4 and 5 positions.

3,5-Dichlorophthalic Acid: Chlorine atoms are substituted at the 3 and 5 positions.

2,3-Dichlorophthalic Acid: Chlorine atoms are substituted at the 2 and 3 positions

Uniqueness: 3,4-Dichlorophthalic Acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized organic compounds and in various industrial applications .

Activité Biologique

3,4-Dichlorophthalic acid (DCPA) is a chlorinated derivative of phthalic acid, which has garnered attention for its potential biological activities. This article explores the biological activity of DCPA, focusing on its antimicrobial properties, cytotoxicity, and potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

This compound is characterized by two chlorine atoms attached to the phthalic acid structure. Its molecular formula is C8H4Cl2O4, and it exhibits properties typical of dicarboxylic acids. The presence of chlorine substituents enhances its reactivity and potential biological interactions.

Antimicrobial Activity

DCPA has shown significant antimicrobial properties against various pathogens. Research indicates that DCPA can inhibit the growth of certain fungi and bacteria, making it a candidate for agricultural applications as a fungicide.

- Case Study : A study on the antifungal activity of related compounds found that chlorinated phthalic acids exhibited varying degrees of effectiveness against Sclerotinia sclerotiorum, a pathogen affecting crops. DCPA was noted for its ability to disrupt cellular integrity in treated organisms, leading to leakage of cellular constituents .

Cytotoxicity

Cytotoxic effects have been observed in several studies assessing the impact of DCPA on human cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells highlights its potential as an anticancer agent.

- Research Findings : In vitro assays demonstrated that DCPA could significantly reduce cell viability in various cancer cell lines, suggesting a mechanism involving oxidative stress and mitochondrial dysfunction .

Reactivity with Biological Molecules

DCPA's reactivity with nucleophiles has been explored, revealing its potential to form derivatives that may possess enhanced biological activities. This reactivity is crucial for developing novel therapeutic agents.

- Study Insights : The interaction of DCPA with amines resulted in the formation of new compounds that exhibited improved antimicrobial and cytotoxic properties compared to DCPA alone .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

3,4-dichlorophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O4/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDBKSANIWMLCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00388572 | |

| Record name | 3,4-dichlorophthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56962-06-2 | |

| Record name | 3,4-dichlorophthalic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00388572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.